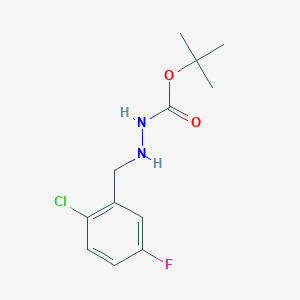

Tert-butyl 2-(2-chloro-5-fluorobenzyl)hydrazinecarboxylate

Beschreibung

Tert-butyl 2-(2-chloro-5-fluorobenzyl)hydrazinecarboxylate (CAS: 1260879-80-8) is a hydrazinecarboxylate ester featuring a tert-butyl protecting group and a 2-chloro-5-fluorobenzyl substituent. Its molecular formula is C₁₂H₁₆ClFN₂O₂, with a molecular weight of 274.72 g/mol . This compound is structurally characterized by:

- A tert-butyloxycarbonyl (Boc) group: Enhances stability and facilitates purification during synthesis.

Eigenschaften

Molekularformel |

C12H16ClFN2O2 |

|---|---|

Molekulargewicht |

274.72 g/mol |

IUPAC-Name |

tert-butyl N-[(2-chloro-5-fluorophenyl)methylamino]carbamate |

InChI |

InChI=1S/C12H16ClFN2O2/c1-12(2,3)18-11(17)16-15-7-8-6-9(14)4-5-10(8)13/h4-6,15H,7H2,1-3H3,(H,16,17) |

InChI-Schlüssel |

RXFQKJYLOLOGFV-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)NNCC1=C(C=CC(=C1)F)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-chloro-5-fluorobenzyl)hydrazinecarboxylate typically involves the following steps:

-

Formation of the Hydrazinecarboxylate Intermediate: : The initial step involves the reaction of tert-butyl hydrazinecarboxylate with an appropriate benzyl halide. In this case, 2-chloro-5-fluorobenzyl chloride is used. The reaction is usually carried out in the presence of a base such as potassium carbonate (K({2})CO({3})) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

-

Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated purification systems might be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Deprotection of the tert-Butyl Group

The tert-butyloxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions to yield the free hydrazine derivative. This reaction is critical for generating reactive intermediates in medicinal chemistry.

| Reaction Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA) in DCM | TFA (10 equiv), 0°C | 2-(2-Chloro-5-fluorobenzyl)hydrazine | 62–95% |

Mechanism : Protonation of the Boc group’s carbonyl oxygen facilitates cleavage, releasing CO₂ and tert-butanol.

Condensation with Carbonyl Compounds

The hydrazine moiety undergoes condensation with ketones or aldehydes to form hydrazones, useful in heterocycle synthesis.

| Reaction Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acetophenone, HCl in CHCl₃ | HCl (catalytic) | Hydrazone derivative | 80–90% |

Example :

Cyclization Reactions

The compound participates in cyclization to form nitrogen-containing heterocycles, such as 1,2,3-thiadiazoles, under specific conditions.

| Reaction Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Thionyl chloride (SOCl₂), reflux | SOCl₂ (excess) | 5-(2-Chloro-5-fluorobenzyl)-1,2,3-thiadiazole | 82% |

Mechanism :

-

Hydrazone formation with a carbonyl compound.

-

Treatment with SOCl₂ induces cyclization via elimination of HCl and H₂O.

Coupling Reactions

The hydrazine group participates in coupling with carboxylic acids to form acyl hydrazides, a key step in drug discovery.

| Reaction Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| EDCI, DMAP in THF/DMF | 2,5-Difluorobenzoic acid | Acyl hydrazide | 62% |

Procedure :

-

Activation of the carboxylic acid with EDCI/DMAP.

-

Reaction with tert-butyl hydrazinecarboxylate.

-

Boc deprotection with TFA.

Oxidation and Reduction

While direct data is limited for the target compound, analogous hydrazinecarboxylates undergo oxidation to diazenes or reduction to amines.

| Reaction Type | Reagents | Product | Notes | Source |

|---|---|---|---|---|

| Oxidation | H₂O₂, KMnO₄ | Diazene derivatives | Theoretical | – |

| Reduction | H₂, Pd/C | Benzylamine derivative | Requires validation | – |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Tert-butyl 2-(2-chloro-5-fluorobenzyl)hydrazinecarboxylate is primarily explored for its potential as an intermediate in the synthesis of pharmaceuticals. Its unique structure allows it to target specific enzymes or receptors, making it valuable for drug development aimed at conditions such as cancer and infections. The presence of halogen substituents (chlorine and fluorine) enhances its biological activity by improving binding affinity to biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The halogen atoms may enhance its interaction with microbial targets, potentially increasing its efficacy against various pathogens. Studies are ongoing to elucidate its mechanisms of action, which may involve the inhibition of specific enzymes critical for microbial survival.

Anticancer Properties

This compound has shown promise in anticancer research. Its ability to inhibit certain cancer cell lines suggests that it may interfere with pathways related to cell proliferation and apoptosis. Ongoing studies are focused on understanding how this compound can be optimized for therapeutic use against different types of cancer.

Materials Science

In addition to its biological applications, this compound is being investigated for use in materials science. Its unique structural features may allow it to be incorporated into new materials, such as polymers or coatings, that require specific chemical properties due to the presence of fluorinated or chlorinated aromatic compounds.

Wirkmechanismus

The mechanism of action of tert-butyl 2-(2-chloro-5-fluorobenzyl)hydrazinecarboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological receptors. The hydrazinecarboxylate moiety can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. The presence of chlorine and fluorine atoms can enhance binding affinity and specificity through halogen bonding and hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Effects on Yield : Electron-withdrawing groups (e.g., Cl, F in the target compound) may enhance electrophilic reactivity, leading to higher yields compared to sterically hindered analogs like the tosyl-pyrrolopyrazine derivative (50% yield) .

- Regioselectivity Challenges : The synthesis of pyrrolopyrazine analogs () produced regioisomeric mixtures, whereas the target compound’s linear benzyl substituent likely avoids such issues .

Reactivity and Stability

- Hydrolysis Resistance : The Boc group in all analogs confers stability under basic conditions. However, the target compound’s chloro-fluoro substituents may further resist nucleophilic attack compared to alkyl-substituted derivatives (e.g., hex-5-en-1-yl in 1q) .

- Thermal Stability : Tert-butyl derivatives generally decompose at elevated temperatures. The absence of boiling point data for the target compound () precludes direct comparison, but halogenated aromatics typically exhibit higher thermal stability than aliphatic chains .

Biologische Aktivität

Tert-butyl 2-(2-chloro-5-fluorobenzyl)hydrazinecarboxylate (CAS No. 1260879-80-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms, and relevant research findings.

- Molecular Formula : C₁₂H₁₆ClFN₂O₂

- Molecular Weight : 274.72 g/mol

- InChIKey : WSMHWEOIJZJOEN-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. The compound may exert its effects through:

- Enzyme Inhibition : It has been observed to inhibit certain enzymes linked to cell proliferation, which may contribute to its anticancer properties.

- Receptor Modulation : The compound might interact with receptors that play critical roles in signaling pathways associated with cancer and inflammation .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Testing : In vitro studies have shown that the compound effectively reduces cell viability in human breast cancer (MCF-7) and colon carcinoma (HCT116) cell lines, with IC50 values indicating strong activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial and Antifungal Activity : Preliminary studies suggest that it possesses moderate antibacterial effects against Gram-positive bacteria and notable antifungal activity, although the exact mechanisms remain under investigation .

Case Study: Anticancer Efficacy

A study conducted on the efficacy of this compound in mouse models demonstrated promising results. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, indicating potential for further development as an anticancer agent.

| Cell Line | IC50 Value (µM) | Effectiveness |

|---|---|---|

| MCF-7 | 6.2 | High |

| HCT116 | 5.4 | Moderate |

Mechanistic Studies

Further investigations into the mechanism of action revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death. This was supported by flow cytometry analysis showing increased annexin V binding in treated cells .

Q & A

Q. What are the key considerations for synthesizing tert-butyl 2-(2-chloro-5-fluorobenzyl)hydrazinecarboxylate?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a common approach involves reacting tert-butyl carbazate derivatives with halogenated aromatic substrates (e.g., 2-chloro-5-fluorobenzyl bromide) under basic conditions. n-BuLi is often used as a strong base to deprotonate the hydrazinecarboxylate intermediate, enabling alkylation or benzylation. Reactions are typically conducted in anhydrous THF at low temperatures (−78°C to 0°C) to minimize side reactions. Flash chromatography with gradients of EtOAc/hexanes (e.g., 10–20%) is recommended for purification .

Q. How can the purity and structure of this compound be verified post-synthesis?

Characterization should include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns and coupling constants (e.g., aromatic protons, tert-butyl singlet at ~1.4 ppm).

- HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., calculated vs. observed [M+H]).

- IR Spectroscopy : Peaks corresponding to N–H stretches (~3300 cm) and carbonyl groups (~1680 cm) .

Q. What safety precautions are essential when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles. Respiratory protection (e.g., N95 mask) is advised if airborne particulates are generated.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Store in a cool, dry place (<25°C) away from strong acids/bases or oxidizing agents to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of intermediates.

- Temperature Control : Slow addition of n-BuLi at −78°C minimizes undesired elimination or over-alkylation.

- Stoichiometry : A 1:1.1 molar ratio of hydrazinecarboxylate to benzyl bromide ensures complete conversion .

- Catalysis : Transition metals (e.g., Pd or Cu) may accelerate coupling reactions, though none are reported for this specific compound .

Q. What analytical strategies can resolve contradictions in spectral data (e.g., unexpected coupling constants)?

- 2D NMR : Use NOESY or COSY to confirm spatial proximity of protons, especially in cases of diastereomer formation.

- Isotopic Labeling : Introduce F or C labels to track specific substituent interactions.

- Computational Modeling : DFT calculations (e.g., Gaussian) can predict chemical shifts and validate experimental NMR assignments .

Q. How does the electronic nature of the 2-chloro-5-fluorobenzyl group influence reactivity in downstream applications?

The electron-withdrawing Cl and F substituents activate the benzyl group toward electrophilic substitution or cross-coupling reactions. For example:

- The para-fluorine enhances stability of intermediates via resonance effects.

- The ortho-chlorine sterically hinders certain nucleophilic attacks, directing reactivity to specific positions .

Q. What are the common degradation pathways, and how can stability be enhanced?

- Hydrolysis : The tert-butyl carbamate group is susceptible to acid- or base-catalyzed cleavage. Stability can be improved by storing the compound under inert atmospheres (N or Ar).

- Oxidation : Hydrazine derivatives may oxidize to azo compounds; antioxidants (e.g., BHT) or low-temperature storage mitigates this .

Methodological Challenges

Q. How can byproducts from incomplete alkylation be identified and minimized?

- LC-MS Analysis : Monitor reaction progress in real-time to detect intermediates (e.g., mono- vs. di-alkylated products).

- Workup Optimization : Quench excess n-BuLi with saturated NHCl before extraction to reduce side reactions.

- Chromatography : Use silica gel with smaller particle sizes (e.g., 40–63 µm) for better resolution of closely eluting species .

Q. What strategies are effective for scaling up synthesis while maintaining reproducibility?

- Batch vs. Flow Chemistry : Continuous flow systems improve heat/ mass transfer for exothermic reactions.

- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy ensures consistent intermediate formation.

- Quality Control : Establish strict specifications for starting materials (e.g., purity of tert-butyl carbazate >98%) .

Application-Oriented Questions

Q. How can this compound serve as a precursor in medicinal chemistry?

The hydrazinecarboxylate moiety is a versatile building block for synthesizing:

Q. What catalytic systems are compatible with this compound in C–N bond formation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.